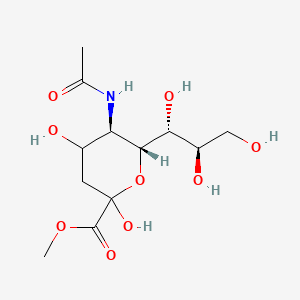
N-Acetyl-|A-neuraminic acid methyl ester
描述
N-Acetyl-|A-neuraminic acid methyl ester, also known as N-acetylneuraminic acid methyl ester, is a derivative of neuraminic acid. It is a sialic acid commonly found in glycoproteins and glycolipids on cell surfaces. This compound plays a crucial role in various biological processes, including cell recognition, interaction, and adhesion .
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-|A-neuraminic acid methyl ester can be synthesized through the acetylation of neuraminic acid followed by esterification. One common method involves reacting neuraminic acid with acetic anhydride to form N-acetylneuraminic acid, which is then esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar acetylation and esterification processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality .
化学反应分析
Types of Reactions
N-Acetyl-|A-neuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized acids, reduced alcohols, and substituted compounds .
科学研究应用
N-Acetyl-|A-neuraminic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycoconjugates.
Biology: This compound is crucial in studying cell surface interactions and glycoprotein functions.
Medicine: It is involved in research on viral infections, particularly influenza, as it acts as a receptor for the virus.
Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical studies
作用机制
N-Acetyl-|A-neuraminic acid methyl ester exerts its effects primarily through its role as a sialic acid. It acts as a receptor for influenza viruses, facilitating their attachment to mucous cells via hemagglutinin. This interaction is a critical step in the viral infection process. Additionally, it plays a role in cell recognition and adhesion by being a terminal sugar in glycoproteins and glycolipids .
相似化合物的比较
Similar Compounds
N-Glycolylneuraminic acid: Another sialic acid derivative with similar biological functions.
N-Acetylneuraminic acid: The non-esterified form of the compound, commonly found in human cells.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: A more acetylated derivative used in specific biochemical studies.
Uniqueness
N-Acetyl-|A-neuraminic acid methyl ester is unique due to its specific esterification, which alters its solubility and reactivity compared to its non-esterified counterparts. This modification makes it particularly useful in certain synthetic and analytical applications .
属性
IUPAC Name |
methyl (5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6?,7-,8-,9-,10-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-QVAGNHESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](OC(CC1O)(C(=O)OC)O)[C@@H]([C@@H](CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B8256277.png)
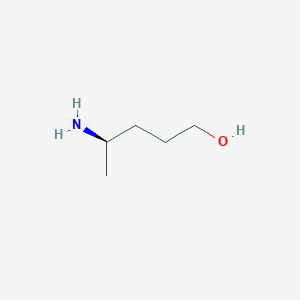
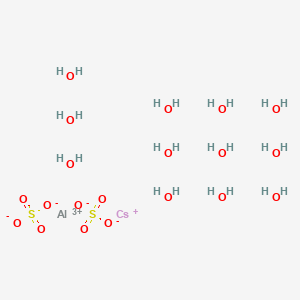
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
![L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-](/img/structure/B8256296.png)
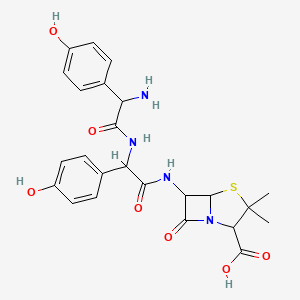
![6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,12,14,16,18,21,23,25,27,30(37),31(36),32,34-heptadecaene](/img/structure/B8256307.png)
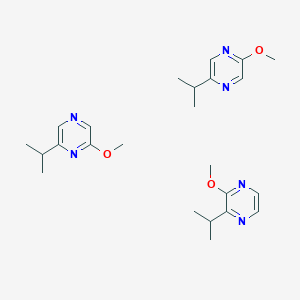
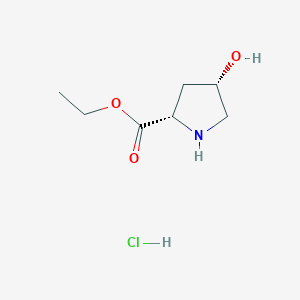

![4-Fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid](/img/structure/B8256327.png)

